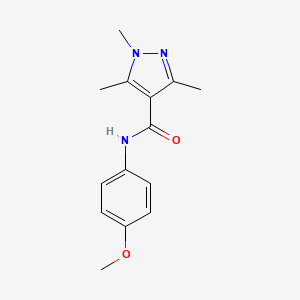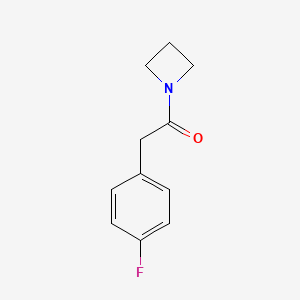
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, commonly known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
ACY-1215 selectively inhibits 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, a class IIb HDAC enzyme that plays a crucial role in regulating protein degradation pathways, including autophagy and aggresome formation. By inhibiting 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, ACY-1215 promotes the accumulation of misfolded and aggregated proteins, leading to their degradation by the proteasome or lysosome. This mechanism has been shown to be effective in various disease models, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ACY-1215 has been shown to induce cell cycle arrest and apoptosis in cancer cells by promoting the accumulation of misfolded and aggregated proteins. It also enhances the clearance of toxic protein aggregates in neurodegenerative disorders, leading to neuroprotection. Additionally, ACY-1215 has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the major advantages of ACY-1215 is its selectivity for 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, making it a potent and specific inhibitor of this enzyme. It also has good pharmacokinetic properties, including high bioavailability and low toxicity. However, one of the limitations of ACY-1215 is its poor solubility, which can affect its efficacy in in vitro and in vivo experiments. Additionally, the mechanism of action of ACY-1215 is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Future Directions
There are several potential future directions for ACY-1215 research. One area of interest is the development of combination therapies with other drugs to enhance its efficacy in cancer treatment. Another potential application is in the treatment of neurodegenerative disorders, where ACY-1215 could be used in combination with other drugs to enhance protein clearance and neuroprotection. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory effects of ACY-1215, which could lead to the development of new treatments for inflammatory diseases.
Synthesis Methods
The synthesis of ACY-1215 involves the reaction of 4-chloro-2-methylaniline with 4-pyrrol-1-ylbutan-1-one in the presence of sodium hydride and dimethylformamide to obtain 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. The compound is then purified by column chromatography to obtain the final product with high purity.
Scientific Research Applications
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. It also has neuroprotective effects in neurodegenerative disorders, such as Alzheimer's and Huntington's disease. Additionally, ACY-1215 has anti-inflammatory properties, making it a potential treatment option for inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-6-12(16)4-5-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAATDVQNFPTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)



![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)



